6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol, also known as PD-184352, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be used as a therapeutic agent for cancer treatment.
Mechanism of Action
6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol inhibits the activity of ERK1/2 by binding to the ATP-binding site of the kinase domain. This prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. Inhibition of ERK1/2 activity leads to cell cycle arrest and apoptosis, which ultimately results in decreased tumor growth.
Biochemical and Physiological Effects:
6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol has been shown to have a variety of biochemical and physiological effects in cancer cells. It induces cell cycle arrest in the G1 phase and promotes apoptosis. It also decreases the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xl. 6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to other chemotherapeutic agents.
Advantages and Limitations for Lab Experiments
6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer and has shown promising results. However, there are also some limitations to its use. 6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol is not specific to the ERK1/2 pathway and can inhibit other kinases as well. It also has low solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
For research include the development of more specific inhibitors, combination with other chemotherapeutic agents, and the development of analogs with improved pharmacokinetic properties.
Synthesis Methods
6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol can be synthesized using a multi-step process involving the reaction of 3,6-dichloropyridazine with 4-ethoxy-6-methyl-2-pyrimidinamine. The resulting compound is then treated with sodium hydroxide to form the final product. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol has been extensively studied in preclinical models of cancer. It has been shown to inhibit the activity of ERK1/2, a key signaling pathway that is dysregulated in many types of cancer. Inhibition of this pathway has been shown to lead to cell cycle arrest, apoptosis, and decreased tumor growth. 6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol has been tested in a variety of cancer cell lines and animal models, including melanoma, pancreatic cancer, lung cancer, and breast cancer. It has shown promising results in these studies and has the potential to be used as a therapeutic agent for cancer treatment.
properties
IUPAC Name |
3-(4-ethoxy-6-methylpyrimidin-2-yl)oxy-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-3-17-10-6-7(2)12-11(13-10)18-9-5-4-8(16)14-15-9/h4-6H,3H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDFZHGYDLBJOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C)OC2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.